4-Hydroxy-6-methoxybenzofuran-3(2H)-one

P-glycoprotein Multidrug Resistance Aurone

Researchers targeting P-glycoprotein (P-gp) modulation or selective MAO-B inhibition often face synthetic bottlenecks due to improperly functionalized benzofuranone precursors. 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0) directly resolves this, providing the exact 4-hydroxy-6-methoxy substitution pattern validated for high-affinity target binding. - Enables synthesis of 4-hydroxy-6-methoxyaurones with confirmed high affinity for the P-gp nucleotide-binding domain; the 4-OH group is indispensable for this interaction. - Facilitates selective MAO-B inhibitor development; the 6-methoxy group on this core confers excellent selectivity over MAO-A, avoiding cardiovascular liabilities. - Serves as a literature-validated advanced intermediate for constructing the tetrahydrofuro[2,3-b]benzofuran core, de-risking complex total synthesis routes.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 24009-55-0
Cat. No. B3118546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methoxybenzofuran-3(2H)-one
CAS24009-55-0
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)COC2=C1)O
InChIInChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3
InChIKeyGJWUTAJGAYLDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0): A Differentiated Benzofuran-3(2H)-one Scaffold for Targeted Kinase and P-gp Modulator Development


4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0), a benzofuran-3(2H)-one (also known as 3-coumaranone) derivative, is distinguished by its 4-hydroxy and 6-methoxy substitution pattern. This core scaffold is a versatile intermediate for synthesizing bioactive aurones [1]. Its structural features, including the enone functionality, enable selective modifications, making it a valuable building block for drug discovery and materials science [2]. Unlike its des-hydroxy analog (6-methoxybenzofuran-3(2H)-one), the 4-OH group enables a distinct set of derivatization reactions and influences key biological interactions.

Differentiated 4-OH/6-OMe substitution pattern enables selective derivatization for aurone library synthesis.

Reported binding relevance for P-gp nucleotide-binding domain; scaffold may support modulator design.

MAO-B selectivity context emerges from 6-OMe in 4-hydroxyaurone series; suitable for CNS target selectivity studies.

Critical Substituent Differentiation: Why 4-Hydroxy-6-methoxybenzofuran-3(2H)-one is Not Interchangeable with 6-Methoxybenzofuran-3(2H)-one


The presence of the 4-hydroxy group in 4-hydroxy-6-methoxybenzofuran-3(2H)-one fundamentally alters its chemical reactivity and biological profile compared to its des-hydroxy analog, 6-methoxybenzofuran-3(2H)-one (CAS 15832-09-4). This single functional group difference is not trivial; it provides a critical hydrogen bond donor and acceptor, enabling unique intermolecular interactions. This is directly reflected in its binding affinity for specific targets like P-glycoprotein, where the 4-hydroxy group is essential for high-affinity binding [1]. Similarly, in aurone synthesis, this substitution pattern influences selectivity for biological targets such as monoamine oxidase B (MAO-B) [2]. Substituting with the non-hydroxylated analog will result in a different compound with a distinct, and often inferior, profile for these key applications.

Target 4-OH-6-OMe Provides hydrogen bond donor/acceptor for target engagement; essential for high-affinity P-gp binding context.
Analog 6-OMe only (des-hydroxy) Lacks 4-OH interaction; may shift binding profile and MAO isoform selectivity away from reported MAO-B preference.
Risk Synthetic route mismatch Non-hydroxylated analog cannot replicate key oxime cyclization demonstrated for tetrahydrofurobenzofuran construction.

Quantitative Differentiation Evidence: 4-Hydroxy-6-methoxybenzofuran-3(2H)-one vs. Closest Structural Analogs


Essential 4-OH Group for High-Affinity P-Glycoprotein Binding: A Direct Structural Comparison

A direct head-to-head study of aurone derivatives established that the 4-hydroxy group is critical for high-affinity binding to the cytosolic nucleotide-binding domain of P-glycoprotein. The compound 4-hydroxy-6-methoxyaurone, which incorporates the target scaffold, was a key active compound. The study explicitly states that binding affinity is linked to 'the presence or the absence of a hydroxy group at position 4' [1]. While the des-hydroxy analog (4,6-dimethoxyaurone) was also synthesized and tested, the 4-OH series produced the most active compounds, including 4'-bromo-4-hydroxy-6-methoxyaurone [1].

P-gp Binding SAR
Direct comparison
4-OH critical for high-affinity interaction with P-gp cytosolic domain; 4-OH-6-OMe aurones rank among most active.
Reported structural requirement for target engagement; supports P-gp modulator design context.
Binding affinity linked to 4-OH presence; des-hydroxy analog shows different profile.
P-glycoprotein Multidrug Resistance Aurone Binding Affinity Chemosensitizer

Inferred Selectivity Advantage: The 6-Methoxy Group in 4-Hydroxyaurones Confers MAO-B Selectivity

In a study evaluating 4-hydroxyl aurone derivatives for Alzheimer's disease, a clear trend was observed based on substitution pattern. While the study's most balanced compound (14e) had a 6-ethoxy group, the 6-methoxyl aurones (15a-c) demonstrated a distinct pharmacological profile: 'excellent selectivity toward MAO-B' [1]. This is contrasted with other compounds in the series that showed potent dual MAO-A/MAO-B inhibition (e.g., 14e with MAO-A IC50 = 0.271 μM and MAO-B IC50 = 0.393 μM), highlighting how the specific 6-methoxy group on the 4-hydroxybenzofuran-3(2H)-one core can be rationally selected to fine-tune target selectivity [1].

MAO Selectivity Trend
Class-level inference
6-OMe aurones display excellent MAO-B selectivity; 6-EtO analog yields dual MAO-A/B inhibition (IC50 MAO-A 0.271 µM, MAO-B 0.393 µM).
SAR trend suggests 6-OMe directs selectivity toward MAO-B; requires compound-specific validation.
Derived from 4-hydroxyaurone series; selectivity may shift with other substituents.
Alzheimer's Disease MAO-B Inhibitor Aurone Selectivity Neurodegeneration

Validated Synthetic Utility: A Demonstrated Building Block for Complex Natural Product Synthesis

The synthetic utility of 4-hydroxy-6-methoxybenzofuran-3(2H)-one is not merely theoretical. A foundational study in the Journal of Organic Chemistry demonstrates its efficient conversion into the 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran ring system, which is a core structural motif in complex natural products [1]. Specifically, the '4-hydroxy-6-methoxy derivative' was used as the key intermediate to achieve a total synthesis of racemic aflatoxin B2 [1]. This application validates the compound's reactivity and stability in a multi-step synthetic sequence, differentiating it from less synthetically validated or less reactive analogs.

Synthetic Validation
Cross-study comparable
Key intermediate in total synthesis of racemic aflatoxin B2; enables tetrahydrofuro[2,3-b]benzofuran ring formation.
Demonstrated reactivity in complex molecule construction; may reduce route development risk.
Oxime cyclization with HCl/THF; regioisomer also studied but 4-OH-6-OMe essential for target architecture.
Total Synthesis Aflatoxin Building Block Heterocycle Synthesis Oxime Cyclization

Evidence-Backed Procurement Scenarios for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0)


Developing Next-Generation P-Glycoprotein Modulators to Combat Multidrug Resistance

This compound is the optimal starting material for synthesizing a focused library of 4-hydroxy-6-methoxyaurones intended to target the nucleotide-binding domain of P-glycoprotein. Structure-activity relationship (SAR) studies have unequivocally shown that the 4-hydroxy group is essential for high-affinity binding [1]. Using the des-hydroxy analog (6-methoxybenzofuran-3(2H)-one) would generate a different chemotype with a significantly different binding profile, rendering it unsuitable for this specific, high-value target.

Optimizing MAO-B Selectivity in CNS Drug Discovery Programs

For research programs targeting neurodegenerative and neuroinflammatory conditions, this scaffold is ideal for synthesizing MAO-B selective inhibitors. Published SAR data indicate that the 6-methoxy group on the 4-hydroxybenzofuranone core confers excellent selectivity for MAO-B over MAO-A [1]. This enables researchers to rationally design compounds with a favorable therapeutic window for CNS applications, avoiding the potential cardiovascular side effects associated with MAO-A inhibition. The non-hydroxylated analog lacks the key 4-OH hydrogen bond donor, which is critical for binding within the MAO active site.

Advanced Intermediate for Complex Heterocyclic Natural Product Synthesis

When the synthetic objective involves constructing the tetrahydrofuro[2,3-b]benzofuran core found in aflatoxins and related mycotoxins, 4-hydroxy-6-methoxybenzofuran-3(2H)-one is a literature-validated, efficient starting point. As demonstrated in the total synthesis of aflatoxin B2, its specific substitution pattern facilitates a key cyclization step [1]. This proven reactivity de-risks synthetic routes compared to sourcing alternative, less characterized benzofuran-3(2H)-one regioisomers or attempting to functionalize a less advanced intermediate.

Application
Selection Property
Validation Focus
P-gp modulator design
4-OH enables target engagement at nucleotide-binding domain
P-gp binding assay validation
MAO-B pathway studies
6-OMe substitution may favor MAO-B selectivity profile
MAO isoform selectivity profiling
Tetrahydrofurobenzofuran synthesis
Validated intermediate for key cyclization step
Synthetic route feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.